molecular formula C12H19NO3S B14230425 (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate CAS No. 500766-53-0

(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate

Cat. No.: B14230425
CAS No.: 500766-53-0
M. Wt: 257.35 g/mol
InChI Key: ASEZMCNSJHHVLJ-JTQLQIEISA-N
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Description

(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate is a compound that features a thiophene ring, a dimethylamino group, and an ethyl carbonate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically require sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phosphorus pentasulfide (P4S10) or basic conditions .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Properties

CAS No.

500766-53-0

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropyl] ethyl carbonate

InChI

InChI=1S/C12H19NO3S/c1-4-15-12(14)16-10(7-8-13(2)3)11-6-5-9-17-11/h5-6,9-10H,4,7-8H2,1-3H3/t10-/m0/s1

InChI Key

ASEZMCNSJHHVLJ-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)O[C@@H](CCN(C)C)C1=CC=CS1

Canonical SMILES

CCOC(=O)OC(CCN(C)C)C1=CC=CS1

Origin of Product

United States

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